2-amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate
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Overview
Description
2-amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate is a complex organic compound with significant biological and chemical properties. It is known for its antiviral activity and is used in various scientific research applications. The compound’s structure includes a purine base, which is a fundamental component of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate involves multiple steps. One common method includes the reaction of a suitable purine derivative with a cyclopentyl compound under controlled conditions. The reaction typically requires the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Scientific Research Applications
2-amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate is widely used in scientific research due to its antiviral properties. It is particularly effective against herpes simplex virus and is used in the development of antiviral drugs.
Mechanism of Action
The compound exerts its effects by inhibiting viral DNA polymerase, which is essential for viral replication. By binding to the enzyme, it prevents the synthesis of viral DNA, thereby inhibiting the proliferation of the virus. This mechanism is similar to that of other antiviral agents like penciclovir .
Comparison with Similar Compounds
Similar Compounds
Penciclovir: An antiviral drug with a similar mechanism of action.
Acyclovir: Another antiviral agent used to treat herpes infections.
Uniqueness
2-amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate is unique due to its specific structure, which provides enhanced stability and efficacy compared to similar compounds. Its ability to inhibit viral DNA polymerase with high specificity makes it a valuable compound in antiviral research .
Properties
IUPAC Name |
2-amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPVEXCTPGULBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2NC(=NC3=O)N.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2NC(=NC3=O)N.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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